N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine
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Overview
Description
N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C20H28N2 It is a diamine derivative characterized by the presence of two 2,6-diethylphenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-diethylphenylamine with ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as toluene or xylene, with the reaction mixture being heated to reflux . The reaction may also require the presence of a catalyst or a base to facilitate the formation of the diamine compound.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions through its amine groups. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the metal ions involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,6-dimethylphenyl)ethane-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.
N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine: Contains isopropyl groups instead of ethyl groups.
N,N’-Bis(2,6-diethylphenyl)ethane-1,2-diamine: Similar structure but with different substituents on the phenyl rings.
Uniqueness
N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine is unique due to the presence of ethyl groups on the phenyl rings, which can influence its steric and electronic properties
Properties
CAS No. |
102550-15-2 |
---|---|
Molecular Formula |
C22H32N2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N,N'-bis(2,6-diethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H32N2/c1-5-17-11-9-12-18(6-2)21(17)23-15-16-24-22-19(7-3)13-10-14-20(22)8-4/h9-14,23-24H,5-8,15-16H2,1-4H3 |
InChI Key |
BLTZTOFROFZZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NCCNC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
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